molecular formula C22H34CaN4O6 B13762384 5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt CAS No. 67050-27-5

5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt

Cat. No.: B13762384
CAS No.: 67050-27-5
M. Wt: 490.6 g/mol
InChI Key: KGISGVJYCVQRHS-UHFFFAOYSA-L
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Description

Calcium 5-butan-2-yl-5-ethyl-1-methyl-4,6-dioxopyrimidin-2-olate is a chemical compound with the molecular formula C22H34CaN4O6 and a molecular weight of 490.61 g/mol This compound is known for its unique structure, which includes a calcium ion coordinated to a pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium 5-butan-2-yl-5-ethyl-1-methyl-4,6-dioxopyrimidin-2-olate typically involves the reaction of a pyrimidine derivative with a calcium salt under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete dissolution and reaction of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .

Chemical Reactions Analysis

Types of Reactions

Calcium 5-butan-2-yl-5-ethyl-1-methyl-4,6-dioxopyrimidin-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyrimidine derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups on the pyrimidine ring.

Scientific Research Applications

Calcium 5-butan-2-yl-5-ethyl-1-methyl-4,6-dioxopyrimidin-2-olate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of calcium 5-butan-2-yl-5-ethyl-1-methyl-4,6-dioxopyrimidin-2-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Calcium 5-butyl-5-ethyl-1-methyl-4,6-dioxopyrimidin-2-olate
  • Calcium 5-butan-2-yl-5-methyl-1-methyl-4,6-dioxopyrimidin-2-olate
  • Calcium 5-butan-2-yl-5-ethyl-1-methyl-4,6-dioxopyrimidin-2-ol

Uniqueness

Calcium 5-butan-2-yl-5-ethyl-1-methyl-4,6-dioxopyrimidin-2-olate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

67050-27-5

Molecular Formula

C22H34CaN4O6

Molecular Weight

490.6 g/mol

IUPAC Name

calcium;5-butan-2-yl-5-ethyl-1-methyl-2,6-dioxopyrimidin-4-olate

InChI

InChI=1S/2C11H18N2O3.Ca/c2*1-5-7(3)11(6-2)8(14)12-10(16)13(4)9(11)15;/h2*7H,5-6H2,1-4H3,(H,12,14,16);/q;;+2/p-2

InChI Key

KGISGVJYCVQRHS-UHFFFAOYSA-L

Canonical SMILES

CCC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC.CCC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC.[Ca+2]

Origin of Product

United States

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